An In-depth Technical Guide to the Structure and Application of NH-bis(PEG4-acid)
An In-depth Technical Guide to the Structure and Application of NH-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG4-acid) is a bifunctional, non-cleavable linker molecule increasingly utilized in the field of chemical biology and drug development. Its structure is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins within the cell. This guide provides a detailed overview of the chemical structure of NH-bis(PEG4-acid), its physicochemical properties, and a representative protocol for its application in the synthesis of bioconjugates.
The core structure of NH-bis(PEG4-acid) features a central secondary amine flanked by two polyethylene glycol (PEG) chains, each terminating in a carboxylic acid. The PEG chains, consisting of four ethylene glycol units each, impart increased hydrophilicity to the linker and the resulting conjugate, which can improve solubility and cell permeability. The terminal carboxylic acid groups provide reactive handles for covalent attachment to amine-containing molecules, such as ligands for target proteins or E3 ubiquitin ligases, through the formation of stable amide bonds.
Chemical Structure and Physicochemical Properties
The precise chemical structure of NH-bis(PEG4-acid) is defined by its systematic name and molecular formula. A visual representation of the structure is provided below, generated using the DOT language.
The key physicochemical properties of NH-bis(PEG4-acid) are summarized in the table below. This information is critical for designing and executing conjugation reactions, as well as for the purification and characterization of the final products.
| Property | Value | Reference |
| Molecular Formula | C22H43NO12 | [1][2] |
| Molecular Weight | 513.58 g/mol | [1] |
| CAS Number | 2055041-59-1 | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water, DMSO, DMF | |
| Purity | Typically >95% | [1] |
| Storage | -20°C, desiccated |
Application in PROTAC Synthesis: A Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on standard amide bond formation techniques and has not been directly extracted from a published study on NH-bis(PEG4-acid). Optimization of reaction conditions (e.g., equivalents of reagents, reaction time, temperature) may be necessary for specific substrates.
Materials and Reagents
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NH-bis(PEG4-acid)
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Warhead-NH2 (amine-functionalized target protein ligand)
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E3-Ligand-NH2 (amine-functionalized E3 ligase ligand)
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N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
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(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
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1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Reverse-phase high-performance liquid chromatography (RP-HPLC) system
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Mass spectrometer (e.g., LC-MS)
Step 1: Mono-amide Coupling of Warhead-NH2 to NH-bis(PEG4-acid)
This step involves the reaction of one of the carboxylic acid groups on the linker with the amine group of the warhead.
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Activation of NH-bis(PEG4-acid): Dissolve NH-bis(PEG4-acid) (1.2 equivalents) in anhydrous DMF. Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
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Coupling Reaction: To the activated linker solution, add a solution of Warhead-NH2 (1.0 equivalent) in anhydrous DMF.
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Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress of the reaction by LC-MS to observe the formation of the mono-substituted product.
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative RP-HPLC to isolate the mono-amide intermediate (Warhead-PEG4-NH-PEG4-acid).
Step 2: Second Amide Coupling of E3-Ligand-NH2
This step couples the E3 ligase ligand to the remaining carboxylic acid on the mono-substituted intermediate.
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Activation of Intermediate: Dissolve the purified Warhead-PEG4-NH-PEG4-acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15-30 minutes at room temperature under an inert atmosphere.
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Coupling Reaction: Add a solution of E3-Ligand-NH2 (1.1 equivalents) in anhydrous DMF to the activated intermediate.
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Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS for the formation of the final PROTAC molecule.
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Final Purification: Once the reaction is complete, purify the final PROTAC conjugate using preparative RP-HPLC. The identity and purity of the final product should be confirmed by analytical RP-HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Logical Workflows and Mechanisms
The synthesis of a PROTAC using NH-bis(PEG4-acid) follows a logical and sequential workflow. The resulting bifunctional molecule then acts as a molecular bridge to induce the degradation of a target protein. These processes are illustrated in the following diagrams.
Conclusion
NH-bis(PEG4-acid) is a valuable and versatile linker for the construction of complex bioconjugates, particularly PROTACs. Its defined structure, with two hydrophilic PEG arms and terminal carboxylic acid groups, allows for the straightforward and sequential attachment of two different molecular entities. The representative protocol and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate NH-bis(PEG4-acid) into their synthetic strategies for developing novel protein degraders and other advanced bioconjugates. The principles outlined here are broadly applicable and can be adapted to a wide range of target proteins and E3 ligases.
